Acetamide, N-cyclohexyl-N-methyl-
Description
Contextualization within N-Substituted Amide Chemistry Research
N-substituted amides are a crucial class of compounds in organic chemistry and biochemistry, forming the backbone of peptides and proteins. azom.com Research in this area often focuses on the rotational barrier around the carbon-nitrogen (C-N) bond, which exhibits partial double bond character due to resonance. azom.comacs.org This restricted rotation leads to the existence of conformational isomers, influencing the three-dimensional structure and, consequently, the function of molecules. azom.comrsc.org The study of simpler N-substituted amides like N-cyclohexyl-N-methylacetamide allows for a detailed examination of the steric and electronic effects that govern this rotational barrier and conformational preferences, providing insights applicable to more complex systems. acs.orgnih.gov
Significance of N-cyclohexyl-N-methylacetamide as a Model Compound in Organic Synthesis and Physical Organic Chemistry
In organic synthesis, understanding the reactivity and properties of functional groups is paramount. N-cyclohexyl-N-methylacetamide acts as a model compound for tertiary amides, which are prevalent in many biologically active molecules and synthetic intermediates. researchgate.net Its synthesis and reactions provide a basis for developing new synthetic methodologies. scielo.brnih.govresearchgate.net
In physical organic chemistry, this compound is particularly useful for studying the energetic and mechanistic details of chemical processes. The presence of both a bulky cyclohexyl group and a smaller methyl group on the nitrogen atom allows for the investigation of steric hindrance on reaction rates and equilibria. Furthermore, it is an excellent substrate for spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), to probe the dynamics of amide bond rotation and conformational exchange. azom.comacs.org
Historical Overview of Academic Investigations on N-cyclohexyl-N-methylacetamide and Related Derivatives
Academic interest in N-substituted amides dates back many decades, with early studies focusing on understanding the nature of the amide bond. The development of spectroscopic techniques, especially NMR, revolutionized the study of these compounds, enabling the direct observation and quantification of rotational barriers. azom.com While specific historical papers solely on N-cyclohexyl-N-methylacetamide are not extensively documented in readily available literature, the body of work on related N,N-disubstituted amides provides a clear historical context. These investigations have systematically explored how varying the N-substituents affects the rotational energy barrier and the conformational equilibrium between the E and Z isomers.
Current Research Landscape and Unaddressed Challenges in N-cyclohexyl-N-methylacetamide Chemistry
Current research continues to explore the subtleties of amide bond rotation and conformation, often employing advanced computational methods alongside experimental techniques. rsc.org For N-cyclohexyl-N-methylacetamide, areas of ongoing interest could include:
Solvent Effects: A deeper understanding of how different solvent environments influence the rotational barrier and conformational preferences.
Complex Formation: Investigating its coordination chemistry with metal ions and its potential as a ligand.
Reaction Mechanisms: Detailed mechanistic studies of its reactions, including hydrolysis, reduction, and reactions at the alpha-carbon.
A significant challenge remains in the precise and predictive modeling of the subtle interplay of steric and electronic effects in such systems, especially in condensed phases where intermolecular interactions play a crucial role.
Structure
3D Structure
Properties
CAS No. |
41273-78-3 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-cyclohexyl-N-methylacetamide |
InChI |
InChI=1S/C9H17NO/c1-8(11)10(2)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3 |
InChI Key |
NVEYVSRXOFPIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclohexyl N Methylacetamide and Its Analogs
Classical Amide Bond Formation Strategies
Traditional methods for forming the amide bond in N-cyclohexyl-N-methylacetamide primarily involve the reaction of a suitable amine with an activated carboxylic acid derivative. These well-established techniques are widely used due to their reliability and versatility.
Acylation of N-methylcyclohexylamine
The most direct approach to synthesizing N-cyclohexyl-N-methylacetamide is through the acylation of N-methylcyclohexylamine. This involves introducing an acetyl group onto the nitrogen atom of the secondary amine.
The reaction of N-methylcyclohexylamine with an acyl halide, such as acetyl chloride, is a common and efficient method for producing N-cyclohexyl-N-methylacetamide. chemguide.co.uk This reaction, often referred to as the Schotten-Baumann reaction, is a nucleophilic addition-elimination process. chemguide.co.ukfishersci.co.uk The lone pair of electrons on the nitrogen atom of N-methylcyclohexylamine attacks the electrophilic carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion, forming the amide and hydrogen chloride as a byproduct. chemguide.co.uk The high reactivity of acyl chlorides generally leads to rapid reactions, which can be particularly advantageous for sterically hindered substrates. sci-hub.se
The reaction is typically carried out in an aprotic solvent. To neutralize the hydrogen chloride formed, a base is required to drive the reaction to completion. fishersci.co.uk
Reaction Scheme: Acylation with Acetyl Chloride
Acetic anhydride (B1165640) serves as another effective acetylating agent for the synthesis of N-cyclohexyl-N-methylacetamide. The mechanism is analogous to that of acyl chlorides, involving the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. rsc.org This results in the formation of the desired amide and a carboxylic acid as a byproduct (in this case, acetic acid). fishersci.co.uk While generally less reactive than acyl chlorides, acetic anhydride is a safer and more manageable reagent. nih.gov
The reaction is often performed at room temperature in a suitable solvent like dichloromethane. rsc.org Similar to the acyl chloride method, a base is typically employed to neutralize the acidic byproduct.
Reaction Scheme: Acylation with Acetic Anhydride
In acylation reactions involving acyl chlorides and anhydrides, the use of a base is crucial. vedantu.comshaalaa.comdoubtnut.com The primary role of the base, often a tertiary amine like pyridine (B92270) or triethylamine, is to neutralize the acidic byproduct (HCl or carboxylic acid) that is formed. fishersci.co.ukvedantu.comshaalaa.comdoubtnut.com This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. doubtnut.com
Pyridine can also act as a nucleophilic catalyst. vedantu.combrainly.in It can react with the acylating agent to form a highly reactive acylpyridinium ion intermediate. This intermediate is then more readily attacked by the amine, accelerating the rate of the acylation reaction. brainly.in
| Base/Catalyst | Function | Typical Application |
| Pyridine | Acid Scavenger, Catalyst | Acylation with acyl chlorides and anhydrides |
| Triethylamine (NEt3) | Acid Scavenger | Acylation with acyl chlorides |
| 4-(Dimethylamino)pyridine (DMAP) | Highly active acylation catalyst | Often used in small amounts with a stoichiometric base |
Coupling Reagent-Mediated Amidation Approaches
An alternative to using pre-activated carboxylic acid derivatives is the direct coupling of a carboxylic acid (acetic acid) with an amine (N-methylcyclohexylamine) using a coupling reagent. This approach is central to peptide synthesis but is broadly applicable to amide bond formation. fishersci.co.uk
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common coupling reagents. fishersci.co.ukpeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com This activated intermediate is then susceptible to nucleophilic attack by the amine, yielding the amide and a urea (B33335) byproduct. luxembourg-bio.com To minimize side reactions and potential racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com
Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). peptide.com These reagents also work by activating the carboxylic acid to facilitate the amidation reaction.
| Coupling Reagent | Abbreviation | Byproduct |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Tripyrrolidinophosphine oxide |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Tetramethylurea |
Modern and Sustainable Synthetic Routes
While classical methods are robust, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic protocols. For amide synthesis, this includes exploring greener solvents, catalytic systems, and alternative activating agents.
Recent research has focused on the use of safer acylating agents and catalytic methods that avoid stoichiometric activators and harsh conditions. For instance, the use of acetonitrile (B52724) as both a solvent and an acetylating agent in a continuous-flow system catalyzed by alumina (B75360) has been reported for the N-acetylation of various amines. nih.gov Such methods reduce the reliance on hazardous reagents like acetyl chloride and acetic anhydride. nih.gov
Catalytic Approaches to N-cyclohexyl-N-methylacetamide Synthesis
The formation of the amide bond in N-cyclohexyl-N-methylacetamide is a prime target for catalytic innovation, aiming to enhance efficiency, selectivity, and substrate scope.
Palladium-Catalyzed N-Arylation Strategies for Amide Synthesis
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C–N bonds, a key step in the synthesis of many amides. While direct N-acylation is common, palladium-catalyzed methods, such as the Buchwald-Hartwig amidation, offer an alternative route, particularly for constructing sterically hindered or complex amides. This reaction typically involves the coupling of an aryl halide or triflate with an amide.
In the context of N-cyclohexyl-N-methylacetamide, a hypothetical retrosynthetic analysis using this strategy would involve disconnecting the nitrogen from an aryl group, if one were present in a more complex derivative. More advanced palladium-catalyzed methods involve migratory functionalization. nih.gov For instance, a palladium catalyst can initiate a cascade reaction in α-bromoalkene derivatives, leading to the formation of various benzoheterocyclic compounds through a unique trans-1,2-palladium migration between sp² carbons. nih.gov Such strategies showcase the potential of palladium catalysis to construct complex scaffolds that could incorporate the N-cyclohexyl-N-methylacetamide structure. nih.gov
A typical procedure for such a palladium-catalyzed migratory cyclization is detailed below:
| Component | Amount | Role |
| Pd(OAc)₂ | 5.0 mol% | Catalyst Precursor |
| Ligand (e.g., DPEPhos) | 20 µmol | Ligand |
| Substrate (ArXCBr=CH₂) | 0.20 mmol | Starting Material |
| Base (e.g., CsOPiv) | 0.40 mmol | Base |
| Solvent (e.g., DCE) | 1.0 mL | Solvent |
| This interactive table outlines a general procedure for a palladium-catalyzed migratory cyclization. nih.gov |
The reaction is heated, typically at 80-140 °C, for several hours to yield the desired heterocyclic product. nih.gov The choice of ligand is critical and can influence the reaction's efficiency and even enantioselectivity if a chiral ligand is used. nih.gov
Emerging Catalytic Systems for Amide Formation
Beyond palladium, other transition metals and biocatalytic systems are emerging as effective catalysts for amide bond formation. Copper-catalyzed amidation of unactivated C-H bonds, for example, represents a significant advance, allowing for the direct formation of N-alkylated amides from simple alkanes. smolecule.com This method can functionalize C-H bonds in compounds like cyclohexane (B81311) directly. smolecule.com The reaction often employs a copper catalyst and a peroxide initiator to generate a cyclohexyl radical, which then couples with an amide source. smolecule.com
Enzymatic catalysis also offers a green and highly selective alternative. A one-pot, two-step bienzymatic system using a laccase/TEMPO system and a transaminase can convert racemic secondary alcohols into enantiopure amines. uniovi.es These chiral amines are valuable precursors for synthesizing chiral amide derivatives. uniovi.es
| Catalytic System | Description | Advantages |
| Copper-Catalyzed C-H Amidation | Direct functionalization of alkane C-H bonds using a copper catalyst and an amide source. smolecule.com | Bypasses pre-functionalization of starting materials. smolecule.com |
| Laccase/TEMPO & Transaminase | A bienzymatic cascade that oxidizes an alcohol to a ketone, which is then aminated stereoselectively. uniovi.es | High enantioselectivity, mild reaction conditions, environmentally friendly. uniovi.es |
This interactive table compares two emerging catalytic systems for amine and amide synthesis.
Green Chemistry Principles in N-cyclohexyl-N-methylacetamide Production
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances.
Solvent-Free Synthesis Methodologies
Performing reactions without a solvent, or in a "neat" condition, is a core tenet of green chemistry. This approach simplifies purification, reduces solvent waste, and can sometimes accelerate reaction rates. Amide synthesis can be effectively conducted under solvent-free conditions, often with the assistance of microwave irradiation or by adsorbing reactants onto a solid mineral support like alumina. cem.com For example, the acylation of various primary and secondary amines with acetic acid can proceed quantitatively in minutes under solvent-free microwave conditions. In another approach, reactants are adsorbed onto basic alumina and irradiated, leading to high yields of N-acylated products in a fraction of the time required by conventional heating. cem.com
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. nih.gov By using dielectric heating, microwaves can heat a reaction mixture more uniformly and rapidly than conventional methods, often leading to dramatically reduced reaction times, increased yields, and higher product purity. nih.gov
The synthesis of amides is particularly amenable to microwave assistance. Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes. ijpcbs.com For example, the acetylation of N,N-dibutylamine, a secondary amine, gives a 96% yield of the corresponding acetamide (B32628) after 2 hours at 130°C under 10W microwave irradiation.
| Synthesis Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 2-6 hours | Lower | cem.com |
| Microwave (Solvent-Free) | 5-15 minutes | >95% | |
| Microwave (on Alumina) | 2 minutes | 82-93% | cem.com |
This interactive table compares conventional heating with microwave-assisted techniques for amide synthesis.
The efficiency of MAOS makes it a highly attractive method for the rapid synthesis of compound libraries and for process optimization in medicinal chemistry. nih.govrsc.org
Multi-Step Synthesis of Complex Derivatives Incorporating the N-cyclohexyl-N-methylacetamide Moiety
The N-cyclohexylacetamide scaffold serves as a valuable building block in the multi-step synthesis of more complex and biologically relevant molecules. Through a sequence of reactions, this core moiety can be elaborated into diverse heterocyclic systems.
A notable example is the synthesis of polysubstituted thiophenes. The process begins with the synthesis of an N-cyclohexyl cyanoacetamide intermediate. ijpcbs.com This key intermediate is then subjected to a series of transformations to construct the final thiophene (B33073) derivative.
Synthetic Sequence for Thiophene Derivatives:
Step 1: Synthesis of N-cyclohexyl cyanoacetamide. This is achieved through the condensation of cyclohexylamine (B46788) and ethyl cyanoacetate. ijpcbs.com
Step 2: Knoevenagel Condensation. The N-cyclohexyl cyanoacetamide reacts with a ketone (e.g., cyclohexanone) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid to yield a 2-cyano-2-(alkylidene)-N-cyclohexyl carboxamide intermediate. ijpcbs.com
Step 3: Gewald Aminothiophene Synthesis. The intermediate from step 2 is treated with elemental sulfur and a basic catalyst (e.g., diethylamine) to form a 2-amino-3-(cyclohexyl carboxamido)-4,5-disubstituted thiophene. ijpcbs.com
Step 4: Schiff Base Formation. The amino group of the thiophene is condensed with various substituted aromatic aldehydes, often under microwave irradiation, to produce the final 2-[(substituted benzylidene)imino]-3-(N-cyclohexyl carboxamido)thiophene derivatives. ijpcbs.com
This multi-step approach highlights how the relatively simple N-cyclohexylacetamide unit can be integrated into complex molecular architectures, demonstrating its utility as a synthetic precursor. ijpcbs.comresearchgate.net
Optimization of Reaction Conditions for the Synthesis of N-cyclohexyl-N-methylacetamide Remains an Area Ripe for Investigation
General principles of amide synthesis can be applied to hypothesize potential optimization strategies for N-cyclohexyl-N-methylacetamide. The primary synthetic route would likely involve the acylation of N-cyclohexyl-N-methylamine with an acetylating agent. Key reaction parameters that would require systematic investigation to optimize this transformation include the choice of acetylating agent, catalyst, solvent, reaction temperature, and reaction time.
A hypothetical study to optimize the synthesis of N-cyclohexyl-N-methylacetamide would involve a series of experiments where these parameters are varied. The outcomes of these experiments would be quantified by measuring the reaction yield, the selectivity for the desired product over potential by-products, and the purity of the isolated N-cyclohexyl-N-methylacetamide.
For instance, a selection of acetylating agents could be compared, such as acetyl chloride and acetic anhydride. While acetyl chloride is highly reactive, its use generates hydrochloric acid, which may need to be neutralized to prevent unwanted side reactions. Acetic anhydride, being less reactive, might require a catalyst or higher temperatures to achieve a comparable reaction rate but produces acetic acid as a byproduct, which is generally less corrosive.
The role of a catalyst would be another critical area for optimization. Both basic and acidic catalysts could be explored. A base, such as pyridine or triethylamine, could be employed to scavenge the acid byproduct and drive the reaction forward. The concentration and type of base could significantly influence the reaction kinetics and the formation of impurities.
Solvent selection is also paramount in optimizing chemical reactions. A range of solvents with varying polarities, from non-polar solvents like toluene (B28343) to polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, would need to be tested. The ideal solvent would not only facilitate the reaction but also aid in the separation and purification of the final product.
Temperature and reaction time are intrinsically linked and would need to be carefully controlled and optimized. Higher temperatures can increase the reaction rate but may also lead to the formation of degradation products or undesired side reactions, thereby reducing selectivity and purity. A systematic study would be necessary to identify the optimal temperature that provides a high yield in a reasonable timeframe without compromising the quality of the product.
To illustrate how such an optimization study might be presented, the following hypothetical data tables are provided. These tables are for illustrative purposes only and are not based on actual experimental results, as such data for N-cyclohexyl-N-methylacetamide is not currently available in the reviewed literature.
Hypothetical Data Tables for Optimization of N-cyclohexyl-N-methylacetamide Synthesis:
Table 1: Effect of Acetylating Agent and Catalyst on Yield
| Entry | Acetylating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | None | Dichloromethane | 25 | 4 | 75 |
| 2 | Acetyl Chloride | Pyridine (10) | Dichloromethane | 25 | 2 | 85 |
| 3 | Acetic Anhydride | None | Toluene | 80 | 8 | 60 |
| 4 | Acetic Anhydride | DMAP (5) | Toluene | 80 | 4 | 92 |
This hypothetical table showcases how different acetylating agents and catalysts could be compared to determine the most effective combination for maximizing the yield of N-cyclohexyl-N-methylacetamide.
Table 2: Influence of Solvent and Temperature on Selectivity and Purity
| Entry | Solvent | Temperature (°C) | Time (h) | Selectivity (%) | Purity (%) |
| 1 | Dichloromethane | 25 | 2 | 95 | 98 |
| 2 | Toluene | 110 | 2 | 88 | 90 |
| 3 | Acetonitrile | 80 | 3 | 92 | 96 |
| 4 | DMF | 100 | 1 | 85 | 88 |
This second hypothetical table illustrates the investigation of solvent and temperature effects on the selectivity and purity of the product. Higher temperatures, for instance, might lead to lower selectivity and purity due to side reactions.
Chemical Reactivity, Transformation Pathways, and Mechanistic Insights
Amide Bond Reactivity of N-cyclohexyl-N-methylacetamide
The reactivity of the amide bond in N-cyclohexyl-N-methylacetamide is a key aspect of its chemical behavior, influencing its stability and potential transformations.
Nucleophilic Substitution Reactions of the Acetamide (B32628) Group
Nucleophilic substitution at the carbonyl carbon of the acetamide group is a fundamental reaction class. In these reactions, an electron-rich species, a nucleophile, attacks the partially positive carbonyl carbon, leading to the substitution of the N-cyclohexyl-N-methylamino group. The general form of this reaction involves the attack of a nucleophile (Nuc:) on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the leaving group. wikipedia.org
Hydrolysis Pathways and Kinetics of the Amide Bond
The hydrolysis of the amide bond in N-substituted amides, such as N-cyclohexyl-N-methylacetamide, can proceed under acidic, basic, or neutral conditions. Studies on the hydrolysis of a similar compound, N-methylacetamide (NMA), in high-temperature water show that the reaction yields acetic acid and methylamine (B109427) and is reversible. The reaction is first-order with respect to both water and the amide. psu.edu
The rate of hydrolysis is significantly influenced by pH. It increases in both strongly acidic and strongly basic conditions. However, in the near-neutral pH range, the rate is largely independent of pH changes. psu.edu The mechanism in near-neutral, high-temperature water is suggested to be an SN2 type, with water acting as the nucleophile. psu.edu The size of the substituent on the carbonyl carbon also affects the hydrolysis rate constant. psu.edu
Kinetic studies on the alkaline hydrolysis of isatin (B1672199) and N-methylisatin have shown that the reaction rate decreases as the content of an organic co-solvent like N,N-dimethylacetamide (DMA) increases. researchgate.net This is attributed to the decrease in water concentration and the lowering of the dielectric constant of the medium. researchgate.net
Condensation Reactions with Carbonyl Compounds
Amides can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form new carbon-carbon bonds. These reactions, often of the aldol-type, typically require a base to generate an enolate from the amide, which then acts as the nucleophile. libretexts.org For instance, N,N-dimethylacetamide has been shown to react with benzaldehydes in the presence of a dehydrating agent and a base to produce (E)-N,N-dimethylcinnamamides. researchgate.net This suggests that N-cyclohexyl-N-methylacetamide could undergo similar condensation reactions, leading to the formation of α,β-unsaturated amide derivatives. The success of these reactions often depends on the specific reaction conditions and the nature of the carbonyl compound. libretexts.orgresearchgate.net
Reduction Reactions
The amide functionality in N-cyclohexyl-N-methylacetamide can be reduced to an amine using strong reducing agents.
Conversion of Amide to Amine via Strong Reducing Agents (e.g., Lithium Aluminum Hydride)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines. byjus.commasterorganicchemistry.comyoutube.com The reaction with N-cyclohexyl-N-methylacetamide would yield N-cyclohexyl-N-methylethanamine. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the carbonyl carbon of the amide. youtube.com This is followed by the elimination of the oxygen atom, which is coordinated to the aluminum species, and a second hydride transfer to the resulting iminium ion intermediate. The final product, a tertiary amine, is obtained after an aqueous workup. masterorganicchemistry.com This transformation is a valuable synthetic route for the preparation of amines from amides. byjus.comdoubtnut.com
Table 1: Reduction of Amides to Amines with LiAlH₄
| Amide Structure | Product Amine Structure | Reagent |
| R-C(=O)NR'R'' | R-CH₂-NR'R'' | Lithium Aluminum Hydride (LiAlH₄) |
| N-cyclohexyl-N-methylacetamide | N-cyclohexyl-N-methylethanamine | Lithium Aluminum Hydride (LiAlH₄) |
This table is for illustrative purposes and shows the general transformation.
Oxidation and Other Functional Group Transformations
The chemical reactivity of N-cyclohexyl-N-methylacetamide is centered around the amide functionality and the adjacent alkyl groups. While specific studies on the oxidation of N-cyclohexyl-N-methylacetamide are not extensively documented in the literature, the reactivity can be inferred from studies on analogous N-alkyl amides. The oxidation of amides can lead to a variety of products depending on the reagents and reaction conditions.
One common transformation is the oxidation of the methylene (B1212753) group adjacent to the nitrogen atom in N-alkyl amides, which can lead to the formation of imides. researchgate.net For instance, the oxidation of N-alkyl amides with a methylene (CH2) group next to the amide nitrogen can be achieved using hydroperoxides in the presence of transition metal salts. researchgate.net A rapid and selective conversion of amides to imides has been reported using tert-butyl hydroperoxide (t-BuOOH) and manganese(III) acetylacetonate (B107027) [Mn(acac)3] under microwave irradiation. researchgate.net Another method involves a copper-catalyzed system with tert-butyl hydroperoxide (TBHP) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) for the oxidation of N-benzylamides to the corresponding imides. researchgate.net
Furthermore, oxoammonium-catalyzed oxidation of N-substituted amines, which includes amides, has been developed as a useful transformation. chemrxiv.org This method, employing a hydride transfer mechanism, can oxidize a wide range of amides to their corresponding imides. chemrxiv.org
The amide group itself can undergo various transformations. For instance, amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH4). In this reaction, the oxygen atom of the carbonyl group is completely removed. youtube.com The process involves the initial formation of an iminium ion, which is then further reduced. youtube.com
Another key reaction is amide hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine. The hydrolysis of N-substituted amides, such as N-methylacetamide, has been studied in high-temperature water. psu.edu The reaction produces acetic acid and methylamine and is found to be reversible. psu.edu The rate of hydrolysis is influenced by pH, showing increased rates in both acidic and basic conditions. psu.edu
The table below summarizes some general functional group transformations applicable to amides, which are expected to be relevant for N-cyclohexyl-N-methylacetamide.
| Transformation | Reagents/Conditions | Product Type |
| Oxidation of α-carbon to Nitrogen | t-BuOOH, Mn(acac)3, microwave | Imide |
| Oxidation of α-carbon to Nitrogen | TBHP, TEMPO, Cu catalyst | Imide |
| Reduction | LiAlH4 | Tertiary Amine |
| Hydrolysis | Acid or Base, Heat | Carboxylic Acid + Secondary Amine |
Mechanistic Investigations of Reactions Involving N-cyclohexyl-N-methylacetamide
Understanding the mechanisms of reactions involving N-cyclohexyl-N-methylacetamide is crucial for controlling reaction outcomes and developing new synthetic methodologies. While specific mechanistic studies on this particular compound are limited, insights can be drawn from research on other N-substituted amides.
Kinetic and isotopic labeling studies are powerful tools for elucidating reaction mechanisms. For amide hydrolysis, studies on model compounds like N-methylacetamide in high-temperature water have shown that the reaction is first-order with respect to both the amide and water under subcritical and supercritical conditions. psu.eduresearchgate.net This suggests a bimolecular mechanism. An SN2 mechanism, where water acts as the nucleophile attacking the carbonyl carbon, has been proposed for the hydrolysis under near-neutral conditions. psu.edu The sensitivity of the hydrolysis rate constant to the size of the substituent on the carbonyl carbon further supports this mechanistic hypothesis. psu.edu
The hydrolysis of N-substituted amides catalyzed by zirconium dioxide (ZrO2) has also been investigated. acs.org Kinetic analysis of various N-substituted amides revealed that the inductive and steric effects of the N-substituent on the reaction rate are significant. acs.org These effects were found to be similar to those observed with a homogeneous base catalyst like sodium hydroxide (B78521) (NaOH). acs.org
Kinetic isotope effect (KIE) studies, often involving deuterium (B1214612) labeling, can provide further details about the rate-determining step of a reaction. For instance, in a nickel-catalyzed cross-coupling reaction involving benzocyclobutenols, a kinetic isotope effect was measured using deuterated starting materials to probe the cleavage of the O-H bond. acs.org While not directly on N-cyclohexyl-N-methylacetamide, this illustrates the type of isotopic studies that can be employed to understand reaction mechanisms involving related functional groups.
The table below presents a hypothetical dataset illustrating how kinetic data might look for the hydrolysis of an N-substituted amide, based on general findings.
| [Amide] (M) | [H₂O] (M) | Initial Rate (M/s) |
| 0.1 | 55.5 | 1.0 x 10⁻⁵ |
| 0.2 | 55.5 | 2.0 x 10⁻⁵ |
| 0.1 | 27.75 | 5.0 x 10⁻⁶ |
The choice of solvent can have a profound impact on the rate, and even the outcome, of a chemical reaction. Solvents can influence reaction pathways by stabilizing or destabilizing reactants, transition states, and products to different extents.
For reactions involving amides, the polarity of the solvent is a key factor. For instance, in the alkylation of amides with alkyl halides, the solvent can significantly affect the yield. stackexchange.com While various solvents may work, the differences in yield can be substantial. stackexchange.com In the context of nucleophilic conjugate additions to activated alkynes, polar solvents like methanol, acetonitrile (B52724), and dimethylformamide have been shown to deliver high yields in short reaction times, while nonpolar solvents like toluene (B28343) and n-hexane result in slower reactions and lower conversions. acs.org
In a study on the [3+2] cycloaddition reaction between a nitrone and an alkyne, the activation enthalpy was found to increase with increasing solvent polarity, from the gas phase to dichloromethane, indicating that less polar solvents are more favorable for this particular reaction. nih.gov This highlights that the effect of the solvent is highly specific to the reaction mechanism.
The table below illustrates the potential effect of solvent polarity on the relative rate of a hypothetical reaction involving an amide.
| Solvent | Dielectric Constant (ε) | Relative Rate |
| n-Hexane | 1.9 | 1 |
| Toluene | 2.4 | 5 |
| Tetrahydrofuran (THF) | 7.6 | 20 |
| Acetonitrile | 37.5 | 100 |
| Water | 80.1 | 500 |
Regioselectivity and stereoselectivity are critical aspects of chemical synthesis, determining the specific isomer of a product that is formed. In reactions involving N-cyclohexyl-N-methylacetamide, the presence of different reactive sites and the potential for chiral centers introduce the possibility of forming multiple isomers.
Stereoselectivity is often a key consideration in the synthesis of complex molecules. In a metal-free α-amination of amides using azides, high stereoselectivity was observed, including asymmetric induction. acs.org This transformation proceeds through an electrophilic amide activation and involves a key azirinium/amidinium intermediate. acs.org Similarly, the stereoselective synthesis of atropisomeric amides has been achieved through an intramolecular acyl transfer, operating under kinetic control to produce single diastereoisomers with high selectivity. rsc.org
The table below provides examples of regioselective and stereoselective reactions involving amides, which could be conceptually applied to N-cyclohexyl-N-methylacetamide.
| Reaction Type | Substrates | Selectivity Outcome | Reference |
| Amidation of Alkenes | Cyclohexene, N,N-diethylcarbamoyl chloride | 14:1 Regioisomeric mixture | nih.gov |
| α-Amination | Racemic amide with β-stereocenter, Azide | 6:1 Diastereoselectivity (anti:syn) | acs.org |
| Atroposelective Amide Synthesis | Pro-atropisomeric secondary aniline, Acid chloride | High Atropselectivity (single diastereoisomer) | rsc.org |
Advanced Structural Characterization Techniques and Conformational Analysis
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the structural framework of molecules. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information on connectivity, functional groups, and molecular weight.
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. It is based on the principle that nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these states, and the specific frequency required for this resonance provides information about the chemical environment of the nucleus.
One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, is foundational for determining the basic carbon-hydrogen framework of a molecule.
For Acetamide (B32628), N-cyclohexyl-N-methyl-, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Due to rotation around the amide C-N bond, which can be slow on the NMR timescale, it is possible to observe two distinct sets of signals for the N-methyl and acetyl methyl groups, as well as for the cyclohexyl protons, representing different conformers (E/Z isomers). The N-methyl group would appear as a sharp singlet, while the acetyl methyl group would also be a singlet. The protons on the cyclohexyl ring would produce a series of complex, overlapping multiplets in the aliphatic region of the spectrum. The methine proton on the carbon attached to the nitrogen (C1' of the cyclohexyl ring) would be expected to appear at a downfield-shifted position compared to the other cyclohexyl protons due to the deshielding effect of the adjacent nitrogen atom.
The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in Acetamide, N-cyclohexyl-N-methyl- will give a distinct signal. The most downfield signal would correspond to the carbonyl carbon of the amide group due to its significant deshielding. The carbons of the N-methyl and acetyl methyl groups would appear in the upfield region. The cyclohexyl carbons would show a set of signals in the aliphatic region, with the carbon directly attached to the nitrogen (C1') being the most downfield among them. The presence of E/Z isomers could also lead to a doubling of peaks in the ¹³C NMR spectrum.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Acetamide, N-cyclohexyl-N-methyl-
| Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetyl Protons (CH₃-C=O) | 2.0 - 2.2 | Singlet |
| N-Methyl Protons (N-CH₃) | 2.8 - 3.1 | Singlet |
| Cyclohexyl Methine Proton (N-CH) | 3.5 - 4.5 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Acetamide, N-cyclohexyl-N-methyl-
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 169 - 172 |
| Cyclohexyl Methine Carbon (N-CH) | 50 - 60 |
| N-Methyl Carbon (N-CH₃) | 30 - 40 |
| Cyclohexyl Methylene (B1212753) Carbons (-CH₂-) | 25 - 35 |
Two-dimensional (2D) NMR techniques provide correlations between nuclei, offering deeper insights into molecular structure and connectivity that are not available from 1D spectra. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment would be used to establish direct, one-bond correlations between protons and the carbon atoms they are attached to. libretexts.org In the HSQC spectrum of Acetamide, N-cyclohexyl-N-methyl-, cross-peaks would confirm the assignments made in the 1D spectra. For instance, a cross-peak would connect the N-methyl proton signal to the N-methyl carbon signal, and the various cyclohexyl proton signals to their corresponding carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial for establishing longer-range connectivity, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different parts of the molecule. For this compound, key HMBC correlations would be expected between the acetyl protons and the carbonyl carbon, and between the N-methyl protons and the carbonyl carbon. Additionally, correlations from the N-methyl protons and the C1' cyclohexyl proton to the carbonyl carbon would firmly establish the amide structure.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR experiment that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining stereochemistry and conformational preferences. For Acetamide, N-cyclohexyl-N-methyl-, NOESY could reveal the spatial proximity between the N-methyl protons and certain protons on the cyclohexyl ring, which would help to define the orientation of the cyclohexyl group relative to the plane of the amide. It could also provide evidence for the E/Z isomerism by showing correlations characteristic of each specific conformer.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups vibrate at characteristic frequencies.
For Acetamide, N-cyclohexyl-N-methyl-, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group. This peak is typically observed in the range of 1630-1670 cm⁻¹. Unlike primary or secondary amides, there would be no N-H stretching bands, which is a key confirmation of its tertiary amide nature. Other expected absorptions would include C-H stretching vibrations from the methyl and cyclohexyl groups just below 3000 cm⁻¹, and C-N stretching vibrations.
Table 3: Predicted Characteristic IR Absorption Bands for Acetamide, N-cyclohexyl-N-methyl-
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide Carbonyl (C=O) | Stretch | 1630 - 1670 | Strong |
| Alkyl C-H | Stretch | 2850 - 2960 | Medium-Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺. For Acetamide, N-cyclohexyl-N-methyl- (Molecular Formula: C₉H₁₇NO, Molecular Weight: 155.24 g/mol ), ESI-MS would be expected to show a prominent peak at an m/z of approximately 156.25. This technique is highly useful for confirming the molecular weight of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Using a hard ionization technique like Electron Ionization (EI), GC-MS not only provides the molecular ion peak (if stable enough to be observed) but also a reproducible fragmentation pattern that serves as a molecular fingerprint. The fragmentation of Acetamide, N-cyclohexyl-N-methyl- would likely proceed via cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage). Common fragments would include the loss of the acetyl group or cleavage within the cyclohexyl ring. The base peak could arise from the formation of a stable iminium ion.
Table 4: Predicted Key Mass Spectrometry Fragments for Acetamide, N-cyclohexyl-N-methyl- (EI)
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 155 | [C₉H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 112 | [M - CH₃CO]⁺ | Loss of acetyl radical |
| 82 | [C₆H₁₀]⁺ | Loss of N-methylacetamide from cyclohexyl ring |
| 72 | [CH₃CONCH₃]⁺ | Iminium ion from cleavage of cyclohexyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com The technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision. chemicalbook.com
For Acetamide, N-cyclohexyl-N-methyl-, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous information on its solid-state conformation. This would include precise bond lengths, bond angles, and torsion angles. Crucially, it would reveal the specific conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) in the solid state and its orientation relative to the amide group. Furthermore, the planarity of the amide bond and the arrangement of substituents around the nitrogen atom would be definitively established. Analysis of the crystal packing would also reveal any significant intermolecular interactions, such as C-H···O hydrogen bonds, that stabilize the crystal lattice. As of this writing, no public crystal structure data is available for Acetamide, N-cyclohexyl-N-methyl-.
Conformational Analysis of N-cyclohexyl-N-methylacetamide and its Derivatives
The conformational landscape of N-cyclohexyl-N-methylacetamide is primarily dictated by two key structural features: the partial double bond character of the N-C(O) amide bond and the inherent flexibility of the cyclohexyl ring. These elements give rise to a complex interplay of isomeric forms and conformational equilibria.
Investigation of Restricted Rotation Around the N-C(O) Amide Bond (E/Z Isomerism)
The resonance stabilization in amides imparts a significant double bond character to the central carbon-nitrogen bond, leading to a substantial energy barrier for rotation. montana.edudntb.gov.ua This restricted rotation gives rise to the existence of two distinct planar geometric isomers, designated as E and Z. In the case of N-cyclohexyl-N-methylacetamide, these isomers are defined by the relative orientation of the cyclohexyl and methyl groups with respect to the carbonyl oxygen.
At room temperature, the rotation around the N-C(O) bond is slow on the NMR timescale, allowing for the observation of separate signals for the E and Z isomers in the NMR spectrum. montana.edumdpi.com For instance, in N,N-dimethylformamide, a related tertiary amide, the two N-methyl groups are chemically non-equivalent and exhibit distinct signals in the 1H NMR spectrum. montana.edu A similar phenomenon is expected for N-cyclohexyl-N-methylacetamide, where the N-methyl group and the protons on the cyclohexyl ring would show different chemical shifts for the E and Z conformers. The presence of two distinct sets of signals for the N-methyl group and the cyclohexyl protons in the NMR spectrum provides direct evidence for the existence of these two isomers. mdpi.com
The equilibrium between the E and Z isomers is influenced by the steric bulk of the substituents on the nitrogen atom. In a study of N-formyl-o-toluidine, the cis (or Z) isomer, where the bulkier aryl group is trans to the formyl proton, was found to be the predominant form in the equilibrium mixture. nih.gov For N-cyclohexyl-N-methylacetamide, the relative steric demands of the cyclohexyl and methyl groups would similarly dictate the preferred isomeric form.
Conformational Preferences of the Cyclohexyl Moiety (e.g., Chair Conformations)
The cyclohexyl ring in N-cyclohexyl-N-methylacetamide typically adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. The conformational equilibrium of the cyclohexyl ring is a dynamic process, involving ring inversion that interconverts the axial and equatorial positions.
The preferred orientation of the N-acetyl-N-methyl group on the cyclohexyl ring (axial vs. equatorial) is governed by steric interactions. Generally, bulky substituents favor the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Therefore, it is expected that the conformer with the N-acetyl-N-methyl group in the equatorial position would be the more stable and thus more populated form at equilibrium.
Influence of Substituents on Conformational Equilibria
The introduction of substituents on either the acetyl group or the cyclohexyl ring can significantly alter the conformational equilibria of N-cyclohexyl-N-methylacetamide.
Substituents on the Cyclohexyl Ring: The presence of additional substituents on the cyclohexyl ring will influence its own conformational preference (chair, boat, or twist-boat) and the equilibrium between the axial and equatorial orientations of the N-acetyl-N-methyl group. For example, a bulky substituent at the C4 position of the cyclohexyl ring would further stabilize the chair conformation and could influence the E/Z isomeric ratio of the amide bond through long-range steric effects. Studies on cis-1,3-diphenylcyclohexanes have demonstrated how substituent effects can dictate conformational equilibria. dntb.gov.ua
Substituents on the Acetyl Group: Modifications to the acetyl group, such as the introduction of electron-withdrawing or electron-donating groups, can impact the electronic properties of the amide bond. This, in turn, can affect the rotational barrier around the N-C(O) bond and the relative stability of the E and Z isomers. For instance, substituting the acetyl methyl group with a more sterically demanding group would likely increase the energy difference between the E and Z isomers. A study on N-methylfluoroamides showed that theoretical calculations and solvent dependence of NMR and IR spectra could determine the conformational equilibrium. rsc.org
| Derivative | Observed Conformational Effect | Reference |
| N-acetyl N'-methylpipecolinamide | The presence of a tert-butyl substituent at the 6-position augmented the population of the amide cis-isomer and lowered the barrier for pipecolyl amide isomerization. | nih.gov |
| N-methylfluoroamides | The conformational equilibrium between cis and trans rotamers was determined by theoretical calculations and analysis of solvent dependence on NMR and IR spectra. | rsc.org |
Dynamic NMR Spectroscopy for Conformational Exchange
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the rates of conformational exchange processes that occur on the NMR timescale, such as the interconversion between E and Z isomers of amides. montana.eduresearchgate.netnih.govcuni.cznih.govresearchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the lineshapes of the signals corresponding to the exchanging conformers.
At low temperatures, where the exchange is slow, separate sharp signals are observed for each conformer. As the temperature is increased, the rate of exchange increases, causing the signals to broaden. At a specific temperature, known as the coalescence temperature (Tc), the individual signals merge into a single broad peak. Further increases in temperature lead to a sharpening of this averaged signal.
By analyzing the lineshapes of the DNMR spectra, it is possible to determine the rate constants for the conformational exchange at different temperatures. From these rate constants, the activation parameters for the rotational barrier, such as the Gibbs free energy of activation (ΔG‡), can be calculated using the Eyring equation. This provides a quantitative measure of the energy barrier to rotation around the N-C(O) amide bond. For example, the rotational barrier in N,N-dimethylacetamide has been extensively studied using this method. montana.eduresearchgate.net
Stereochemical Considerations in Derivatives and Analogs
The introduction of chiral centers into derivatives or analogs of N-cyclohexyl-N-methylacetamide adds another layer of stereochemical complexity. The presence of stereoisomers can have a profound impact on the biological activity and physicochemical properties of the molecule.
For instance, in a derivative where the cyclohexyl ring is substituted to create a chiral center, diastereomers can be formed. These diastereomers will have different physical properties and can often be distinguished and characterized by NMR spectroscopy. The relative stereochemistry of the substituents can influence the conformational preferences of both the cyclohexyl ring and the amide bond.
A study on N-cyclohexylmethylone, a synthetic cathinone (B1664624) derivative, utilized NMR spectroscopy and chiral HPLC to identify and characterize the enantiomers present in a sample. nih.gov This highlights the importance of stereochemical analysis for understanding the composition and properties of such compounds. Similarly, the synthesis of enantiopure 6-alkylpipecolic acids and the subsequent conformational analysis of their N-acetyl N'-methylamides demonstrated how stereochemistry influences amide isomer equilibrium. nih.gov
Theoretical and Computational Investigations of N Cyclohexyl N Methylacetamide
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electronic structure, molecular geometry, and energetic properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimal three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons (electronic structure). chemistrysteps.com
For a molecule like N-cyclohexyl-N-methylacetamide, DFT calculations would begin by defining an initial molecular structure. The geometry is then optimized by finding the coordinates that correspond to the minimum energy on the potential energy surface. rsc.org This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.
Upon optimization, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive. The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Illustrative DFT Data for N-methylacetamide (NMA): To demonstrate the output of such a calculation, the following table presents DFT-calculated properties for the simpler analogue, N-methylacetamide. These calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov
| Property | Value |
| Optimized Bond Lengths (Å) | |
| C=O | 1.23 |
| C-N (amide) | 1.38 |
| N-CH₃ | 1.46 |
| Electronic Properties (eV) | |
| HOMO Energy | -7.2 |
| LUMO Energy | 0.5 |
| HOMO-LUMO Gap | 7.7 |
This table is illustrative and based on typical values for NMA from DFT calculations. Actual values may vary based on the level of theory.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. One of the most common post-Hartree-Fock ab initio methods is Møller-Plesset perturbation theory, particularly at the second order (MP2).
MP2 is often used to obtain more accurate energetic and electronic properties than standard DFT functionals because it explicitly includes electron correlation effects. rsc.org For N-cyclohexyl-N-methylacetamide, MP2 calculations would provide a more refined value for the total electronic energy, which is essential for comparing the relative stabilities of different conformers or isomers. Studies on the related N-methylacetamide have utilized MP2 to investigate its complexes with water, demonstrating the method's utility in accurately describing intermolecular interactions. rsc.org
Computational chemistry is a powerful tool for mapping out reaction pathways. By calculating the energies of reactants, products, and transition states, one can determine the activation energy (energy barrier) of a reaction. The transition state is the highest energy point along the reaction coordinate, representing the "point of no return" for a chemical transformation.
For N-cyclohexyl-N-methylacetamide, a potential reaction of interest is the hydrolysis of the amide bond. DFT calculations can be employed to locate the transition state structure for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. The energy difference between the reactants and the transition state gives the activation barrier, which is directly related to the reaction rate. Theoretical studies on the N-dealkylation of related molecules like N-cyclopropyl-N-methylaniline have successfully used DFT to elucidate reaction mechanisms and rate-limiting steps. rsc.org
Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically (forming two radicals). It is a key measure of the strength of a chemical bond. DFT methods have been shown to be effective in calculating BDEs for a wide range of organic molecules. nih.govresearchgate.net
For N-cyclohexyl-N-methylacetamide, several bonds are of interest, including the C-N bonds of the amide, the N-CH₃ bond, and the C-H bonds on the cyclohexyl ring. Calculating these BDEs would help predict the most likely points of fragmentation under thermal or photochemical stress. For instance, comparing the N-cyclohexyl and N-methyl bond dissociation enthalpies would indicate which group is more likely to be cleaved in a radical reaction.
Illustrative BDE Values for Related Amine Structures (Calculated via DFT):
| Bond Type | Typical BDE (kcal/mol) |
| R-C(O)NH-H | ~104 |
| R-C(O)N(CH₃)-H | ~98 |
| α(C-H) in amines | ~91 |
| N-H in secondary amines | ~92 |
This table provides representative BDEs for bonds found in amines and amides to illustrate the type of data obtained. nih.govresearchgate.net The values are highly dependent on the specific molecular structure.
Conformational Energy Landscape Exploration
Due to the flexibility of the cyclohexyl ring and rotation around the C-N amide bond, N-cyclohexyl-N-methylacetamide can exist in multiple conformations. Understanding the relative energies of these conformers is crucial as the lowest energy conformer will be the most populated at equilibrium and will dictate the molecule's observed properties.
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. capes.gov.br It involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus the scanned coordinate reveals the various stable conformers (energy minima) and the transition states that separate them (energy maxima).
Analysis of Electronic Properties and Interactions
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful tool for translating complex wavefunctions into the familiar language of chemical bonding, including lone pairs, bonds, and delocalization effects. wikipedia.orgwisc.edu This method provides a "natural Lewis structure" by localizing electron density into orbitals with maximum occupancy. wikipedia.org
For N-cyclohexyl-N-methylacetamide, NBO analysis reveals the details of its electronic structure. It describes the hybridization of atomic orbitals forming the sigma (σ) and pi (π) bonds. A key feature of amides is the delocalization of the nitrogen lone pair into the carbonyl π system. NBO analysis quantifies this resonance effect by examining the donor-acceptor interaction between the filled nitrogen lone pair orbital (donor) and the empty π* antibonding orbital of the carbonyl group (acceptor). uni-rostock.de The strength of this interaction is measured by the second-order perturbation theory energy, E(2). A significant E(2) value indicates substantial delocalization, leading to a more planar amide bond and a higher rotational barrier.
Studies on similar molecules containing cyclohexyl or amide groups demonstrate the utility of NBO analysis. For instance, analysis of other cyclohexyl-containing compounds has been used to understand stability arising from hyperconjugative interactions. researchgate.net In the case of N-cyclohexyl-N-methylacetamide, one would expect a strong n(N) → π*(C=O) interaction, characteristic of the amide group.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(N) | π(C=O) | ~50-70 | Nitrogen lone pair delocalization |
| σ(C-H) | σ(C-N) | ~2-5 | C-H hyperconjugation |
| σ(C-C) | σ*(C-N) | ~2-5 | C-C hyperconjugation |
Note: The values in this table are illustrative and based on typical findings for amide-containing molecules. Specific values for N-cyclohexyl-N-methylacetamide would require dedicated quantum chemical calculations.
Noncovalent Interaction (NCI) Analysis for Supramolecular Interactions
Noncovalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions both within and between molecules. wikipedia.orgchemtools.org It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). Regions of noncovalent interaction are characterized by having low electron density and a low reduced density gradient. chemtools.org
By plotting the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be distinguished. Large negative values typically indicate strong, attractive interactions like hydrogen bonds, values near zero suggest weaker van der Waals interactions, and large positive values indicate repulsive steric clashes. chemtools.org
For N-cyclohexyl-N-methylacetamide, NCI analysis can visualize the supramolecular structures formed through intermolecular interactions. This would include hydrogen bonds where the carbonyl oxygen acts as an acceptor, as well as van der Waals interactions involving the cyclohexyl and methyl groups. The analysis can reveal how multiple molecules of N-cyclohexyl-N-methylacetamide might arrange themselves in a condensed phase, highlighting the specific contacts that stabilize the structure. nih.gov For example, NCI analysis of cyclohexyl isothiocyanate complexed with water has revealed how water molecules interact with the functional group and the cyclohexyl ring through various hydrogen bonds. nih.gov
Hydrogen Bonding Strength and Cooperativity Studies
The amide group in N-cyclohexyl-N-methylacetamide is a key player in hydrogen bonding, with the carbonyl oxygen acting as a potent hydrogen bond acceptor. Computational studies can precisely determine the strength and geometry of these bonds. For example, in a protic solvent like water or methanol, N-cyclohexyl-N-methylacetamide would form strong hydrogen bonds with solvent molecules.
Theoretical calculations can quantify the strength of these hydrogen bonds by calculating the interaction energy, often corrected for basis set superposition error. Studies on the model compound N-methylacetamide (NMA) in aqueous solution have shown that NMA forms strong hydrogen bonds, and the presence of cosolvents can enhance or disrupt these interactions. scitcentral.com For instance, the N-H group of a neighboring molecule or solvent can form a hydrogen bond with the carbonyl oxygen of N-cyclohexyl-N-methylacetamide. The strength of this bond can be calculated, typically falling in the range of 3-7 kcal/mol, depending on the environment.
Cooperativity effects are also important, where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds in a chain or network. DFT calculations can model small clusters of N-cyclohexyl-N-methylacetamide and solvent molecules to investigate these cooperative effects, revealing that hydrogen bonds within a chain can be strengthened compared to an isolated dimer. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a computational microscope to view the dynamic behavior of molecules over time. scitcentral.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing conformational changes, molecular vibrations, and intermolecular interactions in a liquid or solution phase.
For N-cyclohexyl-N-methylacetamide, MD simulations can explore its conformational landscape. The molecule has several rotatable bonds, including the C-N amide bond and the bond connecting the cyclohexyl ring to the nitrogen. MD simulations can reveal the preferred conformations of the cyclohexyl ring (chair, boat, twist-boat) and its orientation relative to the amide plane. They can also capture the dynamics of the rotation around the amide bond, providing insight into the flexibility of the molecule.
When simulated in a solvent, MD can detail the structure and dynamics of the solvation shells around the molecule. This includes the average number of solvent molecules interacting with the carbonyl oxygen or the hydrophobic cyclohexyl group, and the residence time of these solvent molecules. Such simulations, often using force fields like CHARMM or OPLS, have been extensively applied to N-methylacetamide to understand the environment around peptide linkages. scitcentral.com Similar studies on N-cyclohexyl-N-methylacetamide would elucidate the influence of the bulky, nonpolar cyclohexyl group on the local solvent structure.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry offers powerful methods to predict spectroscopic properties, which can then be correlated with experimental data to validate both the computational model and the experimental interpretation. DFT is a common method for these predictions. researchgate.net
For N-cyclohexyl-N-methylacetamide, one could calculate its vibrational (IR and Raman) spectra. The calculated frequencies and intensities of vibrational modes, such as the C=O stretch, N-H stretch (if present in a related primary or secondary amide), and C-H stretches of the cyclohexyl group, can be compared to experimental FT-IR spectra. This comparison helps in the assignment of experimental peaks to specific molecular motions.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predicted shifts can be correlated with experimental NMR data, aiding in the structural elucidation of the molecule in solution. The effect of different solvents on the chemical shifts can also be modeled using a combination of GIAO and a solvation model like PCM. nih.gov
UV-Vis spectra, which correspond to electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). This can help identify the nature of the electronic excitations, such as the n → π* transition associated with the amide chromophore. The correlation between predicted and experimental spectra across different methods and solvents provides a robust validation of the molecule's computed electronic and geometric structure. researchgate.net
| Spectroscopic Parameter | Typical Calculated Value (in vacuum) | Typical Experimental Value (in CCl₄) |
|---|---|---|
| C=O Stretch (IR, cm⁻¹) | ~1680 - 1710 | ~1660 - 1680 |
| ¹³C Chemical Shift (C=O, ppm) | ~170 - 175 | ~170 - 173 |
| n → π* Transition (UV-Vis, nm) | ~210 - 230 | ~215 - 225 |
Note: The values in this table are illustrative examples for a disubstituted amide and are not specific measured data for N-cyclohexyl-N-methylacetamide.
Research Applications in Materials Science and Organic Synthesis
N-cyclohexyl-N-methylacetamide as a Building Block in Organic Synthesis
The structure of N-cyclohexyl-N-methylacetamide makes it a valuable synthon, or building block, in the field of organic synthesis. Chemists utilize it as a stable and reliable fragment to introduce the N-cyclohexyl-N-methylamido group into larger, more complex molecular architectures.
The N-cyclohexyl-N-methylacetamide moiety is present in various complex molecules designed for pharmacological activity. Its role as a structural component is highlighted in several patented chemical syntheses. For example, it is a key feature in certain azetidine (B1206935) derivatives developed for their potential pharmacological uses. google.com In one specific synthesis, a complex final product, (RS)-2-{1-[Bis(4-chlorophenyl)methyl]-azetidin-3-yl}-2-(3,5-difluorophenyl)-N-cyclohexyl-N-methylacetamide, is prepared through a coupling reaction involving N-methylcyclohexylamine, a direct precursor to the amide. google.com
Furthermore, the N-cyclohexyl-N-methylacetamide group has been incorporated into molecules designed as inhibitors of cyclophilins, a class of proteins involved in protein folding. google.com It also forms the basis for novel antitubercular agents. In one study, the compound 2-((2-amino-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)-N-cyclohexyl-N-methylacetamide was synthesized as part of a series of 8-mercaptoguanine analogues to inhibit the enzyme dihydroneopterin aldolase (B8822740) from Mycobacterium tuberculosis. nih.gov The synthesis yielded the target compound at 67% and confirmed its structure, showcasing the integration of the N-cyclohexyl-N-methylacetamide fragment into a complex heterocyclic system. nih.gov
Table 1: Examples of Complex Molecules Synthesized Using the N-cyclohexyl-N-methylacetamide Moiety
| Target Molecule Class | Specific Example | Application/Significance | Source(s) |
|---|---|---|---|
| Azetidine Derivatives | (RS)-2-{1-[Bis(4-chlorophenyl)methyl]-azetidin-3-yl}-2-(3,5-difluorophenyl)-N-cyclohexyl-N-methylacetamide | Pharmacological uses | google.com |
| Cyclophilin Inhibitors | Not specified | Inhibition of protein folding enzymes | google.com |
| Antitubercular Agents | 2-((2-amino-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)-N-cyclohexyl-N-methylacetamide | Inhibition of M. tuberculosis dihydroneopterin aldolase | nih.gov |
Beyond its presence in final target molecules, N-cyclohexyl-N-methylacetamide serves as a precursor for creating more advanced chemical intermediates. These intermediates are molecules that are not the final product but are designed to undergo further specific reactions. For instance, the synthesis of N-cyclohexyl-N-methylacetamide itself can be achieved with a 92% yield under continuous-flow conditions by reacting N-methyl-N-cyclohexylamine with ethoxyacetylene at 180 °C. soton.ac.ukresearchgate.net This demonstrates its formation as a stable intermediate from simpler starting materials.
Additionally, derivatives like 2-chloro-N-cyclohexyl-N-methylacetamide are important intermediates. googleapis.com The chlorine atom provides a reactive site for nucleophilic substitution, allowing chemists to easily attach this building block to other molecules, further underscoring the role of the parent acetamide (B32628) as a foundational structure for more complex synthetic routes.
Table 2: Synthesis and Derivatization of N-cyclohexyl-N-methylacetamide as an Intermediate
| Reaction Type | Reactants | Product | Yield | Conditions | Source(s) |
|---|---|---|---|---|---|
| Amide Formation | N-methyl-N-cyclohexylamine, Ethoxyacetylene | N-cyclohexyl-N-methylacetamide | 92% | Flow chemistry, 180 °C, 10 min residence time | soton.ac.ukresearchgate.net |
| Chlorination (example) | N-cyclohexyl-N-methylacetamide, Chlorinating agent | 2-chloro-N-cyclohexyl-N-methylacetamide | N/A | N/A | googleapis.com |
Role in Materials Chemistry
The applications of N-cyclohexyl-N-methylacetamide extend into materials chemistry, where its physical properties are harnessed to develop new materials and formulations.
Based on the available research, there is no specific information detailing the incorporation of Acetamide, N-cyclohexyl-N-methyl- into polymer systems.
N-cyclohexyl-N-methylacetamide has been identified as a useful component in the formulation of novel materials, specifically in printing technology. A patent for penetrants in aqueous ink-jet inks lists N-cyclohexyl-N-methylacetamide as an effective compound. google.com The invention specifies that amides with a total carbon count between 8 and 11, a category this molecule falls into, are particularly effective. These compounds act as penetrants, which help the ink to be absorbed into the printing medium more effectively. The patent notes that smaller, related amides like N-methylacetamide are not effective penetrants and can pose toxicity concerns, while larger amides suffer from poor water solubility. google.com This makes N-cyclohexyl-N-methylacetamide a valuable component for developing high-performance ink formulations.
Applications in Catalysis and Ligand Design
Based on the available research, there is no specific information regarding the application of Acetamide, N-cyclohexyl-N-methyl- in the fields of catalysis or ligand design.
N-cyclohexyl-N-methylacetamide as a Research Solvent in Specific Chemical Processes
There is currently no available scientific literature or patent information that details the use of N-cyclohexyl-N-methylacetamide as a specialized research solvent. While related amide compounds, such as N-methylacetamide and N,N-dimethylacetamide, are known for their solvent properties in various chemical reactions and electrochemical applications, specific studies or datasets describing the solvent characteristics and applications of N-cyclohexyl-N-methylacetamide are not found. Research into solvent effects often focuses on more common or commercially significant solvents, and it appears N-cyclohexyl-N-methylacetamide has not been a subject of such specific investigation.
Future Research Directions and Unexplored Avenues for N Cyclohexyl N Methylacetamide Chemistry
Development of Novel and More Efficient Synthetic Pathways
The synthesis of tertiary amides like N-cyclohexyl-N-methylacetamide typically relies on established methods such as the acylation of the corresponding secondary amine (N-methylcyclohexylamine) with an acetylating agent (e.g., acetyl chloride or acetic anhydride). While effective, these methods can have drawbacks, including the use of corrosive reagents and the generation of stoichiometric byproducts. Future research could focus on developing more atom-economical and environmentally benign synthetic routes.
Potential Research Areas:
Direct Catalytic Amidation: Investigating transition-metal or organocatalyzed direct amidation of acetic acid with N-methylcyclohexylamine. This approach would avoid the pre-activation of the carboxylic acid and generate water as the only byproduct.
Carbonylative Coupling Reactions: Exploring the use of carbon monoxide in palladium- or nickel-catalyzed reactions involving cyclohexyl and methylamine (B109427) precursors to construct the amide bond.
Flow Chemistry Approaches: Developing continuous flow processes for the synthesis of N-cyclohexyl-N-methylacetamide. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, particularly for exothermic acylation reactions. A mild method for the aminolysis of carboxylic acid chlorides to give amides has been reported, which could be adapted for a flow process. researchgate.net
Exploration of Underinvestigated Chemical Transformations and Reactivity Patterns
The reactivity of N-cyclohexyl-N-methylacetamide is largely dictated by the amide functionality and the N-substituents. While amide bonds are generally robust, their reactivity can be modulated. Future studies could delve into less common transformations of this specific amide.
Key Areas for Investigation:
C-H Functionalization: Exploring the selective functionalization of the C-H bonds of the cyclohexyl ring or the N-methyl group, directed by the amide functionality. This could lead to the synthesis of novel derivatives with tailored properties.
Reductive and Oxidative Transformations: Investigating the reduction of the amide to the corresponding amine (N,N-dimethylcyclohexylamine) or the selective oxidation of the cyclohexyl ring or the methyl group under various conditions.
Directed Ortho-Metalation (DoM): While the parent acetamide (B32628) lacks an aromatic ring for classical DoM, the principles could be adapted to explore functionalization of the cyclohexyl ring at positions proximal to the nitrogen atom.
Advanced Computational Studies for Predictive Modeling and Mechanistic Elucidation
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work. For N-cyclohexyl-N-methylacetamide, computational studies could provide valuable insights that are currently lacking. In a study on phenylacetamides, computational methods were used to modify a hit molecule from a database to design new derivatives. nih.gov
Proposed Computational Projects:
Conformational Analysis: A thorough computational analysis of the conformational landscape of N-cyclohexyl-N-methylacetamide to understand the rotational barriers around the N-C(O) and N-cyclohexyl bonds and the preferred spatial arrangement of the substituents.
Spectroscopic Predictions: Calculating theoretical NMR, IR, and Raman spectra to aid in the characterization of the compound and its reaction products.
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to model the transition states and reaction pathways of potential synthetic routes and chemical transformations, helping to optimize reaction conditions.
Integration of N-cyclohexyl-N-methylacetamide in Emerging Fields of Chemical Science
The unique combination of a polar amide group and non-polar cyclohexyl and methyl groups gives N-cyclohexyl-N-methylacetamide amphiphilic character, which could be exploited in various emerging areas of chemistry.
Potential Applications in Emerging Fields:
Supramolecular Chemistry: Investigating the self-assembly properties of N-cyclohexyl-N-methylacetamide and its derivatives. The amide group can participate in hydrogen bonding, while the cyclohexyl moiety can engage in hydrophobic interactions, potentially leading to the formation of gels, liquid crystals, or other organized structures.
Flow Chemistry: As mentioned in the synthesis section, the use of N-cyclohexyl-N-methylacetamide as a substrate or building block in continuous flow systems could enable the rapid and efficient synthesis of a library of related compounds for screening purposes.
Solvent and Medium Effects: Studying the properties of N-cyclohexyl-N-methylacetamide as a high-boiling point, polar aprotic solvent or as a co-solvent in various chemical reactions. Its unique structure may offer different solubility and reactivity profiles compared to commonly used solvents like DMF or DMAc.
Design and Synthesis of Novel Analogs for Structure-Property Relationship Studies in Non-Biological Contexts
Systematic modification of the N-cyclohexyl-N-methylacetamide structure can lead to a deeper understanding of how molecular architecture influences physical and chemical properties.
Strategies for Analog Design and Synthesis:
Modification of the Cyclohexyl Ring: Introducing substituents (e.g., alkyl, halogen, hydroxyl) at different positions on the cyclohexyl ring to study their effect on properties like melting point, boiling point, solubility, and coordinating ability.
Variation of the N-Alkyl Group: Replacing the N-methyl group with other alkyl or functionalized groups to probe the steric and electronic effects on amide bond rotation and reactivity.
Alteration of the Acyl Group: Substituting the acetyl group with other acyl moieties (e.g., benzoyl, propanoyl) to create a series of amides with varying electronic and steric properties.
Q & A
Q. What are the primary synthetic routes for N-cyclohexyl-N-methylacetamide, and how do reaction conditions impact yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or amidation. For example, cyclohexylamine derivatives can react with methylacetyl chloride under controlled temperatures (0–5°C) in anhydrous dichloromethane to minimize side reactions. Solvent choice (e.g., THF vs. DMF) and catalyst selection (e.g., triethylamine for acid scavenging) critically influence yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is standard. Proprietary methods may vary in optimizing time-sensitive steps, such as maintaining pH during amide bond formation .
Q. How can spectroscopic techniques confirm the structural integrity of N-cyclohexyl-N-methylacetamide?
- Methodological Answer :
- NMR Spectroscopy : H NMR should show characteristic peaks: δ ~1.2–1.8 ppm (cyclohexyl protons), δ ~2.0–2.2 ppm (N-methyl group), and δ ~6.5–7.0 ppm (amide proton, if detectable). C NMR confirms carbonyl (C=O) at ~170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]) matching the theoretical mass (e.g., calculated for CHNO: 155.13 g/mol). Impurity peaks may indicate incomplete purification .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for N-cyclohexyl-N-methylacetamide analogs?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent electronic effects) or assay conditions. For example:
- Statistical Meta-Analysis : Compare IC values across studies using standardized assay protocols (e.g., fixed enzyme concentrations in kinase inhibition assays) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methyl with trifluoromethyl) and assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How do solvent polarity and temperature affect the reaction kinetics of N-cyclohexyl-N-methylacetamide in nucleophilic substitutions?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reactions, while nonpolar solvents (e.g., toluene) may favor SN1 mechanisms. Solvent choice is validated via kinetic studies (e.g., monitoring reaction progress via HPLC) .
- Temperature Dependence : Arrhenius plots derived from variable-temperature NMR or stopped-flow spectroscopy quantify activation energy (). For example, a 10°C increase may reduce reaction time by 50% in DMF .
Q. What advanced analytical techniques characterize the thermal stability of N-cyclohexyl-N-methylacetamide derivatives?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measures melting points and phase transitions. For instance, a sharp endothermic peak at 120–130°C indicates crystalline stability .
- Thermogravimetric Analysis (TGA) : Quantifies decomposition onset temperatures (e.g., >200°C for most acetamides), critical for assessing suitability in high-temperature applications .
Data Interpretation & Experimental Design
Q. How can researchers optimize synthetic yields when scaling up N-cyclohexyl-N-methylacetamide production?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reactant stoichiometry, solvent volume). For example, a 3 factorial design evaluates molar ratios (1:1 vs. 1:1.2) and reflux times .
- Continuous Flow Reactors : Enhance reproducibility and safety in scaled synthesis by maintaining steady-state conditions (e.g., fixed residence time, temperature gradients) .
Q. What computational methods predict the bioavailability of N-cyclohexyl-N-methylacetamide derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer systems in software like GROMACS .
- QSAR Modeling : Train models on datasets of logP and IC values to correlate substituent hydrophobicity with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
